molecular formula C10H18O2 B1316072 Ethyl 6-methylhept-6-enoate CAS No. 166533-72-8

Ethyl 6-methylhept-6-enoate

Cat. No. B1316072
M. Wt: 170.25 g/mol
InChI Key: DVJMDIXBABOVGB-UHFFFAOYSA-N
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Description

Ethyl 6-methylhept-6-enoate is a chemical compound with the molecular formula C10H18O2 . It is an α,β-unsaturated carboxylic ester .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylhept-6-enoate consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The ester C=O function is conjugated to a C=C double bond at the α,β position .

Scientific Research Applications

  • Organic Chemistry

    • Esters are ubiquitous in natural products, pharmaceuticals, fine chemicals, polymer materials and many more .
    • They are used as synthetic precursors in organic synthesis .
    • They are important building blocks in pharmaceuticals and agrochemicals .
    • They are finding increasing applications in medicinal chemistry owing to their diverse bioactivities .
  • Materials Science

    • Esters are essential building blocks in polymer chemistry .
    • They are used in the production of biodiesel, where triglycerides are transesterified with alcohol to form ester derivatives that can be used as a renewable fuel source .
    • They also find applications in the production of lubricants and plasticizers .
  • Medicinal Chemistry

    • Esters can enhance drug solubility, stability, and bioavailability .
    • They are used in the synthesis of prodrugs, which are inactive forms of drugs that are converted into active compounds in the body .
  • Analytical Chemistry

    • Esters are used in various analytical methods due to their unique properties .
    • They are used in solvent extraction techniques due to their ability to form complexes with various compounds .
  • Biochemistry

    • Esters are involved in various biochemical reactions, including enzymatic reactions .
    • They are part of the structure of many biomolecules, including fats and oils .
  • Environmental Science

    • Esters are used in the production of biodiesel, a renewable fuel source .
    • They are also used in the production of biodegradable plastics .
  • Drug Delivery Systems

    • Scientists are investigating the potential use of esters in drug delivery systems .
    • Esters can enhance drug solubility, stability, and bioavailability .
    • They are used in the synthesis of prodrugs, which are inactive forms of drugs that are converted into active compounds in the body .
  • Environmental Waste Reduction

    • Esters are being explored for the production of biodegradable plastics, which have the potential to greatly reduce environmental waste .
  • High Voltage Applications

    • Synthetic esters have become more popular in the last few decades, explaining the increasing number of units filled with this liquid year by year .
    • They have been investigated under different aspects, both from the fundamental point of view and breakdown mechanisms, as well as from the application point of view .
    • Their use in high voltage equipment is always a challenge and deeper knowledge of the various aspects that can be encountered in their exploitation is needed .
  • Biofuels

    • The most significant examples of molecules containing esters are biofuels such as biodiesel .
    • They are used in the production of biodiesel, where triglycerides are transesterified with alcohol to form ester derivatives that can be used as a renewable fuel source .
  • Solvents

    • Esters such as ethyl acetate and methyl acetate are used as solvents .
  • Herbicides and Pesticides

    • Esters are used in the production of herbicides and pesticides .

properties

IUPAC Name

ethyl 6-methylhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMDIXBABOVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573744
Record name Ethyl 6-methylhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylhept-6-enoate

CAS RN

166533-72-8
Record name Ethyl 6-methylhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Prowotorow, W Stepanenko… - European Journal of …, 2002 - Wiley Online Library
… Ethyl 6-methylhept-6-enoate21 was transformed22 into S-tert-butyl 6-methylhept-6-enethioate and then into ketene acetal 23 [(E)/(Z) = 9:1] (Scheme 5). Conjugate addition between 23 …
I Prowotorow, J Wicha, K Mikami - Synthesis, 2001 - thieme-connect.com
Copper-mediated conjugate addition of allylic Grignard reagents to activated cyclopropane derivatives was studied. Unsaturated esters, malonates and phenylsulfonyl esters 2a-d were …
Number of citations: 5 www.thieme-connect.com
PJ Pye - 1995 - search.proquest.com
be from any type of computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or …
Number of citations: 2 search.proquest.com

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